Allyl 5-amino-2-thiophenecarboxylate

Organic Synthesis Process Chemistry Heterocyclic Chemistry

This dual-functional thiophene intermediate is essential for synthetic programs requiring late-stage diversification via dehydrogenative Heck coupling—a transformation inaccessible with common methyl or ethyl esters. The orthogonal 5-amino group enables chemoselective, sequential modifications at two distinct sites on the same scaffold, ensuring route feasibility and optimal lipophilicity for biological screening. Select the allyl ester specifically to unlock reactivity pathways that simpler alkyl esters cannot provide.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B8538441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 5-amino-2-thiophenecarboxylate
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=C(S1)N
InChIInChI=1S/C8H9NO2S/c1-2-5-11-8(10)6-3-4-7(9)12-6/h2-4H,1,5,9H2
InChIKeyGQBKFZLGDIVJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 5-Amino-2-Thiophenecarboxylate: A Key Intermediate for Thiophene-Based Synthesis and Material Science Procurement


Allyl 5-amino-2-thiophenecarboxylate (CAS: 154308-85-7, C8H9NO2S, MW: 183.23) is an organic compound within the thiophene carboxylate family. It features a thiophene ring substituted with a nucleophilic 5-amino group and an ester-linked allyl chain . This dual functionality positions it as a versatile intermediate in medicinal chemistry and organic synthesis, enabling distinct reactivity pathways not available to simpler alkyl esters .

Why Generic Substitution Fails: The Critical Role of the Allyl Ester Moiety in Allyl 5-Amino-2-Thiophenecarboxylate


Generic substitution of Allyl 5-amino-2-thiophenecarboxylate with in-class analogs, such as methyl or ethyl esters, is not scientifically valid due to fundamental differences in reactivity conferred by the allyl group. The allyl ester enables specific downstream chemical transformations, such as dehydrogenative Heck coupling [1], which are impossible with simple alkyl esters. Furthermore, the allyl group impacts the compound's lipophilicity and may influence biological activity profiles relative to other esters [2]. These distinctions are critical for ensuring synthetic route feasibility and achieving desired material or biological properties, making procurement of the specific allyl ester essential.

Quantitative Evidence for Allyl 5-Amino-2-Thiophenecarboxylate: A Comparative Analysis for Informed Procurement


Synthetic Route Comparison: Yield of Allyl 5-Amino-2-Thiophenecarboxylate vs. Methyl 5-Amino-2-Thiophenecarboxylate

The synthesis of Allyl 5-amino-2-thiophenecarboxylate via SnCl2-mediated reduction of the corresponding nitro precursor has a reported isolated yield of 72% . This can be compared to the synthesis of the analogous methyl ester, which is reported to proceed with a near-quantitative yield of 92-100% via catalytic hydrogenation . The difference in yield highlights the distinct process requirements and outcomes associated with the allyl group, an important consideration for procurement and process planning.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Reactivity Differentiation: The Allyl Ester Enables Unique Cross-Coupling Chemistry

A key differentiator for Allyl 5-amino-2-thiophenecarboxylate is the capacity of its allyl ester group to participate in Pd-catalyzed dehydrogenative Heck coupling reactions, a transformation not possible with simple alkyl esters like methyl or ethyl [1]. This reaction proceeds via a β-H elimination pathway to yield γ-substituted allylic esters, providing access to a distinct chemical space for further derivatization [1].

Organic Synthesis Catalysis Medicinal Chemistry

Impact of Allyl Moiety on Bioactivity: Inferred from Insecticidal Allyl Ester Analogs

While direct biological data for Allyl 5-amino-2-thiophenecarboxylate is sparse in primary literature, its bioactivity potential can be inferred from class-level studies on related allyl esters. Allyl 2-thiophenecarboxylate (the des-amino analog) demonstrated significant insecticidal activity against tortricid fruit pest eggs, with an LC50 range of 2.4 - 7.9 mg/mL [1]. This was comparable to the most active compounds in the study (allyl cinnamate and allyl 1-naphthoate) and significantly more potent than allyl salicylate (LC50 13.4 - 17.5 mg/mL) [1]. This suggests the allyl ester group, in conjunction with the heterocyclic core, is a valuable pharmacophore for certain biological targets.

Agrochemical Structure-Activity Relationship Insecticide Discovery

Optimal Research and Industrial Application Scenarios for Allyl 5-Amino-2-Thiophenecarboxylate


Precursor for Diversified Molecular Libraries via Pd-Catalyzed Cross-Coupling

Procurement of Allyl 5-amino-2-thiophenecarboxylate is ideal for synthetic programs focused on generating chemical diversity through the allyl handle. Its unique ability to undergo dehydrogenative Heck coupling allows for the late-stage functionalization of the thiophene core, a pathway not accessible with methyl or ethyl esters. This enables the rapid generation of libraries of novel, γ-substituted allylic esters for biological screening or materials discovery.

Building Block in Agrochemical Discovery and Development

Given the established insecticidal activity of the structurally related allyl 2-thiophenecarboxylate , Allyl 5-amino-2-thiophenecarboxylate serves as a high-priority intermediate in agrochemical research. The presence of the additional 5-amino group offers a second vector for further functionalization, enabling the systematic exploration of structure-activity relationships (SAR) for the development of novel, potent insecticides or other crop protection agents.

Intermediate in Targeted Organic Synthesis Requiring Orthogonal Reactivity

Allyl 5-amino-2-thiophenecarboxylate is a valuable procurement for synthetic chemists designing complex, multi-step sequences. It possesses two distinct, reactive functional groups: a nucleophilic 5-amino group and an allyl ester . This orthogonality allows for sequential, chemoselective modifications at two different sites on the same core scaffold, providing a strategic advantage in the convergent synthesis of complex target molecules, including advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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